

Technical Guide: Fmoc-D-Thz-OH for Peptide Synthesis and Drug Discovery

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Compound of Interest

Compound Name: *Fmoc-D-Thz-OH*

Cat. No.: *B557612*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid (**Fmoc-D-Thz-OH**), a specialized amino acid derivative crucial for advanced peptide synthesis and the development of novel therapeutics.

Core Compound Data

Fmoc-D-Thz-OH is a protected form of D-thiazolidine-4-carboxylic acid, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making the compound ideal for use in Fmoc-based solid-phase peptide synthesis (SPPS). The D-configuration provides resistance to enzymatic degradation, while the thiazolidine ring acts as a conformational constraint and a stable, masked form of cysteine.

Parameter	Value	Reference
CAS Number	198545-89-0	[1]
Synonyms	Fmoc-D-thiaproline, N-Fmoc-thiazolidine-D-4-carboxylic acid	[1]
Molecular Formula	C19H17NO4S	[1]
Molecular Weight	355.41 g/mol	[1]
Appearance	White crystalline powder	
Purity	Typically ≥98% (HPLC)	
Storage	Store at 2-8°C	

Prominent Suppliers

A variety of chemical suppliers offer **Fmoc-D-Thz-OH** for research and development purposes. Notable suppliers include:

- Aapptec[1]
- Advanced ChemTech
- Bachem[2]
- Chem-Impex
- Creative Peptides

Applications in Research and Drug Development

Fmoc-D-Thz-OH is a valuable building block in peptide chemistry for several key reasons:

- **Enhanced Stability:** The D-amino acid configuration confers resistance to cleavage by proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of peptide-based drugs.

- **Conformational Rigidity:** The thiazolidine ring restricts the conformational freedom of the peptide backbone. This is a powerful tool in rational drug design to lock a peptide into a bioactive conformation, potentially increasing its affinity and selectivity for a biological target.
- **Masked Cysteine Residue:** The thiazolidine ring can be considered a stable, protected form of a cysteine residue. The ring can be opened under specific conditions post-synthesis to reveal a free thiol group, which can then be used for disulfide bridging, ligation, or conjugation.^[3]

Experimental Protocols

The incorporation of **Fmoc-D-Thz-OH** into a peptide sequence follows the standard procedures for Fmoc-based solid-phase peptide synthesis (SPPS). A general protocol is provided below.

General Protocol for Fmoc-SPPS

This protocol outlines the key steps for incorporating an Fmoc-protected amino acid, such as **Fmoc-D-Thz-OH**, into a growing peptide chain on a solid support resin.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes to ensure complete removal of the Fmoc group.^[4]
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

- In a separate vessel, dissolve **Fmoc-D-Thz-OH** (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid), to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Add the activated **Fmoc-D-Thz-OH** solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The coupling can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling step should be repeated.

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed. This typically involves treating the resin with a solution of acetic anhydride and DIPEA in DMF.

5. Chain Elongation:

- Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.

6. Final Cleavage and Deprotection:

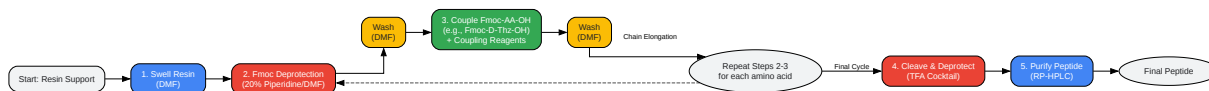
- Once the peptide sequence is complete, wash the resin with dichloromethane (DCM) and dry it under vacuum.
- Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The specific cocktail may vary depending on the amino acid composition of the peptide.
- After 2-4 hours, filter the resin and precipitate the crude peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

7. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis.



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Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

This guide provides a foundational understanding of **Fmoc-D-Thz-OH** and its application in peptide synthesis. For specific applications, optimization of coupling and cleavage conditions may be necessary. Always refer to the supplier's safety data sheet (SDS) for safe handling and disposal procedures.

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